Tetramethylrhodamine isothiocyanate
Overview
Description
Tetramethylrhodamine isothiocyanate is a bright orange-fluorescent dye that is commonly used in various scientific applications. It is particularly known for its use in cellular imaging, where it is conjugated to antibodies and proteins. This compound is highly valued for its photostability and brightness, making it an essential tool in fluorescence microscopy .
Mechanism of Action
Target of Action
Tetramethylrhodamine-6-isothiocyanate (TRITC) is a potent fluorescent tracer . It is commonly conjugated to antibodies and proteins for cellular imaging applications . The primary targets of TRITC are proteins and peptides, which it binds to form a fluorescent complex .
Mode of Action
TRITC interacts with its targets (proteins/peptides) by forming a covalent bond, resulting in a fluorescent complex . This complex can then be detected using fluorescence microscopy, allowing for the visualization of the target proteins/peptides within the cell .
Biochemical Pathways
The exact biochemical pathways affected by TRITC are dependent on the specific proteins or peptides it is conjugated with. It is widely used in the study of cytoskeletal structures, as it can be conjugated with phalloidin to stain f-actin .
Result of Action
The primary result of TRITC’s action is the formation of a fluorescent complex with its target proteins/peptides . This allows for the visualization of these targets within the cell, providing valuable information about their location, abundance, and behavior .
Action Environment
The action of TRITC can be influenced by various environmental factors. For instance, its fluorescence is relatively photostable and robust toward pH changes . Additionally, the efficiency of its conjugation with proteins/peptides can be influenced by factors such as temperature and buffer conditions .
Biochemical Analysis
Biochemical Properties
Tetramethylrhodamine-6-isothiocyanate interacts with various biomolecules in biochemical reactions. It can be used as a probe for haptenated proteins/peptides . The nature of these interactions involves the compound binding to these proteins/peptides, enabling them to be visualized under a microscope .
Cellular Effects
Tetramethylrhodamine-6-isothiocyanate has significant effects on various types of cells and cellular processes. It can be used as a tracer for confocal imaging in living cells . This allows researchers to observe the behavior of cells in real-time, providing valuable insights into cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetramethylrhodamine-6-isothiocyanate involves its binding interactions with biomolecules. It can bind to proteins and peptides, acting as a fluorescent marker that allows these molecules to be visualized . This can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, Tetramethylrhodamine-6-isothiocyanate remains relatively photostable and robust toward pH changes . This stability makes it a valuable tool in long-term in vitro or in vivo studies, where it can provide ongoing insights into cellular function .
Preparation Methods
Tetramethylrhodamine isothiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with thiophosgene to produce the isothiocyanate derivative. This reaction typically requires anhydrous conditions and is carried out in an organic solvent such as dichloromethane. The product is then purified through column chromatography to obtain the desired compound .
In industrial settings, the production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Tetramethylrhodamine isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable thiourea linkages.
Oxidation and Reduction: While the compound itself is relatively stable, the thiourea linkage formed during conjugation can be susceptible to oxidation, which may affect the fluorescence properties.
Hydrolysis: The isothiocyanate group can hydrolyze under basic conditions, leading to the formation of amines and carbon dioxide.
Scientific Research Applications
Tetramethylrhodamine isothiocyanate is widely used in scientific research due to its versatility and effectiveness:
Cellular Imaging: It is extensively used in fluorescence microscopy to label proteins, antibodies, and other biomolecules for visualization of cellular structures and processes.
Flow Cytometry: The dye is used to label cells for analysis and sorting based on fluorescence intensity.
Immunohistochemistry: It is employed to detect specific antigens in tissue samples, aiding in the diagnosis and study of diseases.
Live Cell Imaging: The compound is used to monitor dynamic processes in living cells, such as cell division and migration.
Comparison with Similar Compounds
Tetramethylrhodamine isothiocyanate is often compared to other fluorescent dyes such as:
Fluorescein isothiocyanate: This dye emits green fluorescence and is commonly used in similar applications.
Alexa Fluor 555: This dye has spectral properties similar to this compound but offers higher photostability and brightness, making it a popular alternative.
Tetramethylrhodamine methyl ester: This compound is used for mitochondrial staining due to its ability to accumulate in active mitochondria.
This compound stands out for its balance of brightness, photostability, and ease of conjugation, making it a versatile tool in various scientific applications .
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)21-11-15(26-14-32)5-8-18(21)25(29)30/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYNJKLOYWCXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399568 | |
Record name | Tetramethylrhodamine isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80724-20-5 | |
Record name | Tetramethylrhodamine-6-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethylrhodamine isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAMETHYLRHODAMINE-6-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JXE979JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.